molecular formula C9H5ClN2O B13662410 8-Chloroquinoxaline-5-carbaldehyde

8-Chloroquinoxaline-5-carbaldehyde

Cat. No.: B13662410
M. Wt: 192.60 g/mol
InChI Key: GJGCTLQXXBLPMS-UHFFFAOYSA-N
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Description

8-Chloroquinoxaline-5-carbaldehyde is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of a chloro group at the 8th position and an aldehyde group at the 5th position makes this compound a unique derivative of quinoxaline .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroquinoxaline-5-carbaldehyde typically involves the condensation of 8-chloro-1,2-diaminobenzene with glyoxal. This reaction is carried out under acidic conditions to facilitate the formation of the quinoxaline ring .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Chloroquinoxaline-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The chloro group can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison: 8-Chloroquinoxaline-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its electrophilicity, while the aldehyde group provides a reactive site for further chemical modifications .

Properties

Molecular Formula

C9H5ClN2O

Molecular Weight

192.60 g/mol

IUPAC Name

8-chloroquinoxaline-5-carbaldehyde

InChI

InChI=1S/C9H5ClN2O/c10-7-2-1-6(5-13)8-9(7)12-4-3-11-8/h1-5H

InChI Key

GJGCTLQXXBLPMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C=O)N=CC=N2)Cl

Origin of Product

United States

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